molecular formula C16H20N2O3 B14950719 2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one

2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one

Cat. No.: B14950719
M. Wt: 288.34 g/mol
InChI Key: IKRWMMCDTXSAAI-UHFFFAOYSA-N
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Description

2,6-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that features a benzoxazine core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrrolidine ring and a benzoxazine moiety. These structural elements contribute to its biological activity and make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazine intermediate with a pyrrolidine derivative under basic conditions.

    Oxidation and Functionalization: The final steps involve oxidation and functionalization reactions to introduce the oxo and ethyl groups. These steps typically require the use of oxidizing agents such as potassium permanganate or chromium trioxide and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzoxazine or pyrrolidine rings. Common reagents include halides, amines, and organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, amines, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

2,6-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities and may exhibit similar biological activities.

    Benzoxazine Derivatives: Compounds with the benzoxazine core, such as 2,4-disubstituted benzoxazines, also share structural features and may have comparable chemical properties.

Uniqueness

What sets 2,6-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE apart is the combination of the pyrrolidine and benzoxazine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

2,6-dimethyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H20N2O3/c1-11-5-6-14-13(9-11)18(16(20)12(2)21-14)10-15(19)17-7-3-4-8-17/h5-6,9,12H,3-4,7-8,10H2,1-2H3

InChI Key

IKRWMMCDTXSAAI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C)CC(=O)N3CCCC3

solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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